molecular formula C13H15N5O4 B14145826 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide

Cat. No.: B14145826
M. Wt: 305.29 g/mol
InChI Key: ZHCQOTSIYBLNJH-RIYZIHGNSA-N
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Description

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.

    Acylation: The nitrated pyrazole is acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Condensation: The final step involves the condensation of the acetamide derivative with furan-2-carbaldehyde under basic or acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates that can be further functionalized.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield amino derivatives, while substitution reactions could introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Pyrazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and infections.

Industry

    Agriculture: It can be used as a pesticide or herbicide due to its potential biological activities.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-nitropyrazole: A precursor in the synthesis of the target compound.

    Furan-2-carbaldehyde: Another precursor used in the condensation step.

    N-Acylpyrazoles: A class of compounds with similar structural features and potential biological activities.

Uniqueness

The uniqueness of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H15N5O4

Molecular Weight

305.29 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C13H15N5O4/c1-8(11-5-4-6-22-11)14-15-12(19)7-17-10(3)13(18(20)21)9(2)16-17/h4-6H,7H2,1-3H3,(H,15,19)/b14-8+

InChI Key

ZHCQOTSIYBLNJH-RIYZIHGNSA-N

Isomeric SMILES

CC1=C(C(=NN1CC(=O)N/N=C(\C)/C2=CC=CO2)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN=C(C)C2=CC=CO2)C)[N+](=O)[O-]

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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